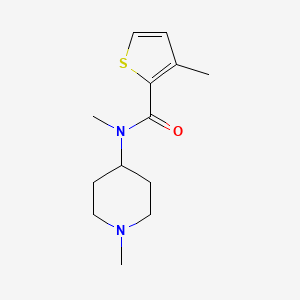
3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide is a chemical compound with a molecular formula of C11H17NOS. It is a member of the thiophene family and is commonly used in scientific research for its unique properties.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, and to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, and to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have antioxidant properties, and to protect against oxidative stress and DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide in lab experiments is its unique properties, which make it a useful tool for studying the mechanisms of action of other drugs and compounds. It is also relatively easy to synthesize and purify, and is stable under a wide range of conditions. However, one of the main limitations of using 3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide. One area of interest is the development of new drugs based on its structure and properties, for the treatment of diseases such as cancer and inflammation. Another area of interest is the study of its mechanism of action, and the identification of new targets for drug development. Finally, there is a need for further research on the safety and toxicity of 3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide, in order to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis method of 3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide involves the reaction of 3-methylthiophene-2-carboxylic acid with isobutylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate. The resulting product is then purified using column chromatography to obtain pure 3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide has been widely used in scientific research for its unique properties. It has been found to have anti-inflammatory and anti-cancer properties, and has been used in the development of new drugs for the treatment of various diseases. It has also been used in the study of the mechanisms of action of other drugs and compounds.
Eigenschaften
IUPAC Name |
3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-7(2)6-11-10(12)9-8(3)4-5-13-9/h4-5,7H,6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVJBDJQFQCYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


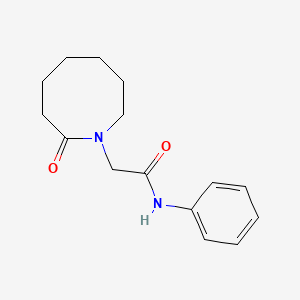

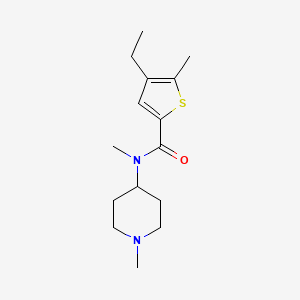
![N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)

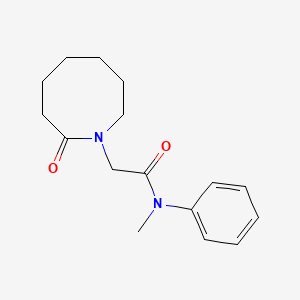
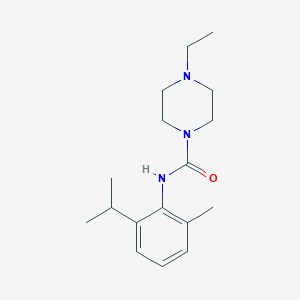
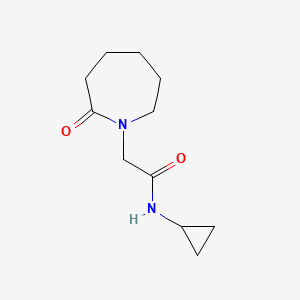

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512876.png)
![1-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-3-[6-(dimethylamino)pyridin-3-yl]urea](/img/structure/B7512877.png)
![N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512891.png)
